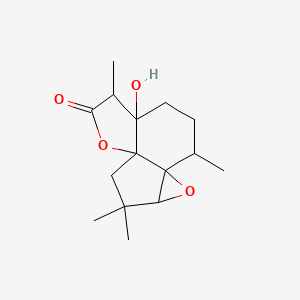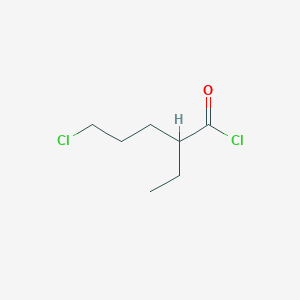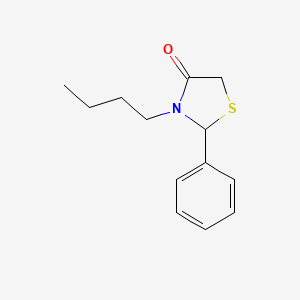
4-Thiazolidinone, 3-butyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3-butyl-2-phenyl- is a heterocyclic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-Thiazolidinone, 3-butyl-2-phenyl- consists of a five-membered ring containing sulfur and nitrogen atoms, with a butyl group at the third position and a phenyl group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-butyl-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of a substituted aniline with thioglycolic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Example Reaction:
Step 1: Condensation of substituted aniline with thioglycolic acid.
Step 2: Cyclization of the intermediate Schiff base to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 3-butyl-2-phenyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and solvent-free conditions to improve yield and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 3-butyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazolidinones.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Antioxidant Properties: Scavenges free radicals and reduces oxidative stress.
Medicine
Anti-inflammatory: Reduces inflammation in various models.
Anticancer: Shows potential in inhibiting the growth of cancer cells.
Industry
Dye Manufacturing: Used as an intermediate in the production of dyes.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3-butyl-2-phenyl- involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes involved in inflammation and cancer cell proliferation.
Receptor Binding: Binds to specific receptors on microbial cells, leading to their death.
Antioxidant Activity: Neutralizes free radicals by donating electrons.
Comparación Con Compuestos Similares
4-Thiazolidinone, 3-butyl-2-phenyl- can be compared with other thiazolidinone derivatives:
2-Phenyl-4-thiazolidinone: Similar structure but different substitution pattern, leading to varied biological activities.
3-Butyl-2-thioxo-4-thiazolidinone: Contains a thioxo group, which imparts different chemical reactivity and biological properties.
2,4-Thiazolidinedione: Lacks the phenyl and butyl groups, used primarily in diabetes treatment.
Conclusion
4-Thiazolidinone, 3-butyl-2-phenyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Further research into its properties and applications could lead to the development of new therapeutic agents and industrial products.
Propiedades
Número CAS |
65655-82-5 |
|---|---|
Fórmula molecular |
C13H17NOS |
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
3-butyl-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H17NOS/c1-2-3-9-14-12(15)10-16-13(14)11-7-5-4-6-8-11/h4-8,13H,2-3,9-10H2,1H3 |
Clave InChI |
FDFGDMUSNACTAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(SCC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




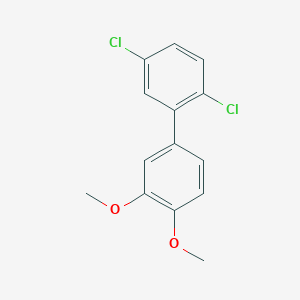
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
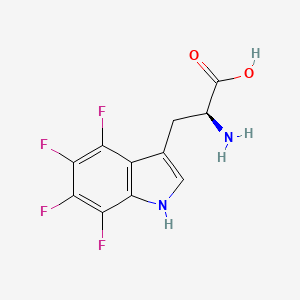
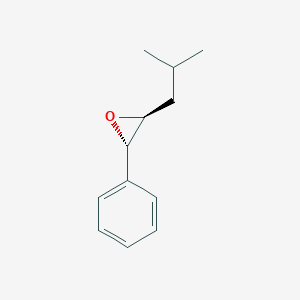
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)
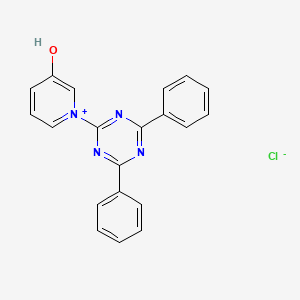
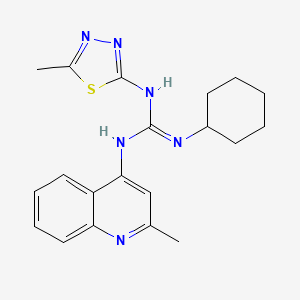
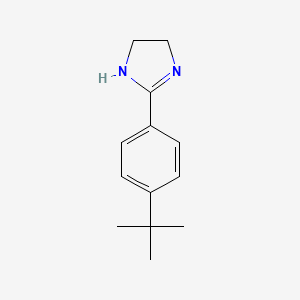
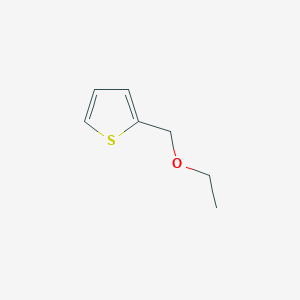
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
